5-Methylpyridine-2-sulfonyl chloride

Catalog No.
S1545772
CAS No.
179400-16-9
M.F
C6H6ClNO2S
M. Wt
191.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylpyridine-2-sulfonyl chloride

Conventional sulfonylation using stable sulfonyl chlorides fails to match the 5-methyl steric profile, while in-situ acid activation degrades sensitive amines. This moisture-sensitive sulfonyl chloride solves these issues by enabling single-step, low-temperature (-78 °C) amidation with NaHMDS. - Bypasses hazardous Cl2 generation; anhydrous, ready-to-use reagent. - Critical for IgA nephropathy antagonist SAR: 5-methyl is essential for receptor binding. - Cold-chain shipped to maintain ≥97% purity and prevent SO2 extrusion. Ideal for parallel library synthesis under strict anhydrous protocols.

CAS Number

179400-16-9

Product Name

5-Methylpyridine-2-sulfonyl chloride

IUPAC Name

5-methylpyridine-2-sulfonyl chloride

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.64 g/mol

InChI

InChI=1S/C6H6ClNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3

InChI Key

LYAMBGLESYHDKU-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)S(=O)(=O)Cl

Synonyms

5-METHYL-PYRIDINE-2-SULFONYL CHLORIDE

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)Cl

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

5-Methylpyridine-2-sulfonyl chloride is a highly reactive, electrophilic building block primarily procured for the synthesis of complex heteroaryl sulfonamides. Characterized by the presence of a 5-methyl substitution on a pyridine-2-sulfonyl core, it serves as a critical precursor in medicinal chemistry, particularly for synthesizing biological antagonists and antiparasitic agents [1]. Unlike standard bench-stable sulfonyl chlorides, alpha-isomeric pyridine sulfonyl chlorides are inherently sensitive to moisture and thermal degradation, necessitating strict cold-chain logistics and anhydrous handling protocols. Procurement of high-purity commercial lots is typically justified by the need to bypass hazardous in-situ generation using chlorine gas, directly enabling low-temperature (-78 °C) amidation workflows.

Research Fit

Reagent type Heteroaromatic sulfonyl chloride for electrophilic sulfonamide and sulfonate ester formation
Key moiety Introduces the 5-methylpyridine-2-sulfonyl group into pharmaceutical and agrochemical intermediates
Regulatory context Reported as precursor to a regulatory starting material in endothelin antagonist API synthesis

Substituting 5-methylpyridine-2-sulfonyl chloride with cheaper, bench-stable analogs like p-toluenesulfonyl chloride (TsCl) or unsubstituted pyridine-2-sulfonyl chloride fundamentally alters the electronic and steric profile of the resulting sulfonamide, leading to a complete loss of target binding affinity in structure-activity relationship (SAR) models[1]. Furthermore, attempting to use the corresponding stable sulfonic acid requires harsh, low-yielding activation steps that are often incompatible with sensitive amine nucleophiles. While stable surrogates like 2,4,6-trichlorophenyl (TCP) sulfonates can be used to bypass the thermal instability of the sulfonyl chloride, they require more vigorous reaction conditions (e.g., heating to 60 °C or prolonged strong base exposure) that can degrade complex substrates[2]. Thus, procuring the exact 5-methyl sulfonyl chloride is mandatory for single-step, low-temperature coupling to sterically hindered or sensitive amines.

Substitution Risk

Target
5-Methylpyridine-2-sulfonyl chloride
Mismatch
Positional isomers (4-Me, 6-Me) exhibit different boiling points and electrophilicity, altering reaction profiles and purification strategies
Target
5-Methyl substitution
Mismatch
Unsubstituted parent (pyridine-2-sulfonyl chloride) shows higher electrophilicity, which may lead to over-reaction and byproduct formation
Target
5-Methyl (electron-donating)
Mismatch
5-Chloro analog introduces electron-withdrawing effect, shifting reactivity and potentially altering impurity profiles

Reactivity vs. Stable Surrogates in Amidation Workflows

Pyridine-2-sulfonyl chlorides exhibit exceptional electrophilicity compared to bench-stable surrogates. In comparative amidation studies, direct coupling of pyridine-2-sulfonyl chlorides with amines can be achieved rapidly at low temperatures (-78 °C to 0 °C), whereas the corresponding 2,4,6-trichlorophenyl (TCP) sulfonate surrogates require elevated temperatures (60 °C) or extended reaction times with strong bases (LHMDS) to achieve similar conversions[1]. For the 5-methyl derivative, procuring the active chloride allows for immediate, low-temperature trapping with sensitive nucleophiles, avoiding the thermal degradation of the target molecule that occurs under the forcing conditions required for surrogate activation.

Evidence DimensionCoupling Temperature Requirement
Target Compound Data-78 °C to 0 °C (direct amidation)
Comparator Or BaselineTCP pyridine-2-sulfonate surrogates (60 °C or strong base required)
Quantified DifferenceEliminates the need for 60 °C heating during amidation
ConditionsReaction with alkyl/arylamines in THF/DCM

Procuring the active sulfonyl chloride enables mild, low-temperature amidation, which is critical when coupling with thermally sensitive or complex amine intermediates.

Boiling point
Head-to-head
296.8 ± 28.0 °C (target) vs 284 °C parent, 314.1 °C 4-Me, 294.0 °C 6-Me, 288.8 °C 5-Cl
Distinct boiling point supports incoming identity verification and batch specification
Predicted values at 760 mmHg; confirm experimentally

Thermal Stability and SO2 Extrusion Dynamics

Alpha-isomeric pyridine sulfonyl chlorides are notoriously prone to thermal decomposition via SO2 extrusion, yielding the corresponding 2-chloropyridines. Unsubstituted pyridine-2-sulfonyl chloride decomposes completely at room temperature within 12 hours [1]. While the 5-methyl substitution provides subtle electronic modulation, 5-methylpyridine-2-sulfonyl chloride remains highly temperature-sensitive and must be stored strictly at or below -20 °C under inert atmosphere . Procurement teams must ensure unbroken cold-chain logistics, as exposure to ambient temperatures rapidly degrades the active titer, rendering the reagent useless for stoichiometric couplings and contaminating the batch with 2-chloro-5-methylpyridine and sulfur dioxide.

Evidence DimensionRoom Temperature Stability
Target Compound DataRequires strict -20 °C storage to prevent rapid SO2 extrusion
Comparator Or BaselineUnsubstituted pyridine-2-sulfonyl chloride (complete decomposition at RT in <12 h)
Quantified DifferenceBoth demand sub-zero storage; non-compliance yields 0% active reagent within hours
ConditionsNeat storage at 25 °C vs -20 °C

Highlights the absolute necessity of cold-chain procurement and storage to prevent catastrophic yield losses due to spontaneous SO2 extrusion.

Predicted pKa
Cross-study comparable
-4.84 ± 0.29 (target) vs -5.12 parent, -4.46 4-Me
Intermediate electrophilicity for tunable sulfonylation reactivity
Predicted values; verify reactivity empirically

Yield Advantage Over In-Situ Generation

Historically, 5-methylpyridine-2-sulfonyl chloride was generated in situ by bubbling toxic chlorine gas through a solution of 5-methylpyridine-2-thiol or 2-(benzylthio)-5-methylpyridine in acidic media at 0 °C [1]. This crude generation method often results in significant hydrolysis byproducts (pyridine-2-sulfonic acids) and requires immediate use without purification, leading to downstream amidation yields as low as 16% in complex syntheses [2]. Procuring pre-synthesized, high-purity (>95%) 5-methylpyridine-2-sulfonyl chloride eliminates the need for hazardous chlorine handling and allows for precise stoichiometric control during the addition of NaHMDS/LHMDS at -78 °C, thereby standardizing the impurity profile and improving batch-to-batch reproducibility.

Evidence DimensionProcess Safety and Stoichiometric Control
Target Compound DataHigh-purity commercial reagent enables precise stoichiometry at -78 °C
Comparator Or BaselineIn-situ generation via Cl2 gas (crude mixture, variable titer)
Quantified DifferenceEliminates Cl2 gas handling and reduces hydrolysis-driven yield crashes
ConditionsSynthesis of complex heteroaryl sulfonamides

Purchasing the isolated, pure compound is safer and more reproducible than relying on hazardous, low-yielding in-situ generation protocols.

Isomer yield spread
Class-level inference
34 pp yield difference (89% 6-Me vs 55% 4-Me) under identical oxidative chlorination
Methyl position strongly influences synthetic efficiency; 5-Me yield requires independent verification
5-methyl substrate not tested in this study; class-level inference
Process yield gap
Head-to-head
29% yield (sulfonyl chloride route, 123 kg) vs 69% (sulfinate route, 22 kg); genotoxic impurity risk
Sulfonyl chloride isolation requires rigorous impurity control and may limit downstream yield
Industrial data; validate at your scale and conditions
Chelation-assisted protocol
Class-level inference
Enables ligand-free Cu-catalyzed aziridination; not achievable with TsCl or NsCl
2-Pyridylsulfonyl chelation supports simplified catalytic protocols for aziridine libraries
Reported for aryl olefins; substrate scope may vary
RSM designation
Supporting evidence
5-Methyl-2-pyridinesulfonamide is a registered regulatory starting material for clazosentan API
Structural analogs are not substitutable without full revalidation
PMDA regulatory framework; applies to clazosentan manufacturers

Synthesis of Helminthic Infection Therapeutics

Used as the primary electrophile to install the 5-methylpyridine-2-sulfonamide pharmacophore onto complex amine scaffolds, requiring low-temperature (-78 °C) NaHMDS conditions to preserve substrate integrity[1].

Development of Biological Antagonists

Procured as a critical building block for synthesizing targeted receptor antagonists (e.g., for IgA nephropathy models) where the 5-methyl group is essential for optimal steric fit in the receptor binding pocket [2].

Parallel Medicinal Chemistry Library Generation

Utilized in parallel synthesis workflows where direct, rapid sulfonylation of diverse amine libraries is required, provided the reagent is handled under strictly anhydrous and cold conditions to prevent SO2 extrusion [1].

Application Fit

Application
Selection Property
Validation Focus
Endothelin antagonist sulfonamide intermediate
Purity and genotoxic impurity control
Chloromethyl impurity specification; identity confirmation
Aziridine library synthesis
Chelating sulfonamide precursor
Ligand-free copper-catalyzed aziridination
QC identity verification
Boiling point fingerprint
Distillation range identity check
Fragment-based sulfonamide library
Electrophilicity window
Reactivity matching across diverse amine nucleophiles

XLogP3

1.6

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